5-iodo-N-phenylpyridin-2-amine
Description
Properties
Molecular Formula |
C11H9IN2 |
|---|---|
Molecular Weight |
296.11 g/mol |
IUPAC Name |
5-iodo-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C11H9IN2/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14) |
InChI Key |
AAHXJVKYQLSSLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=C2)I |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 5 Iodo N Phenylpyridin 2 Amine
Pathways Involving the Iodo Substituent
The iodo substituent is a highly versatile functional group, primarily due to the relatively low bond dissociation energy of the C-I bond and the ability of iodine to participate in various bonding interactions.
Aryl iodides can be oxidized to form hypervalent iodine compounds, also known as λ³-iodanes and λ⁵-iodanes, which are powerful and selective oxidizing agents. nih.gov In these species, the iodine atom formally possesses 10 or 12 electrons in its valence shell, respectively. nih.govprinceton.edu The geometry of λ³-iodanes is typically a distorted trigonal bipyramid, where the most electronegative ligands occupy the apical positions. nih.govscripps.edu This structure is responsible for their high electrophilic reactivity. nih.gov
The conversion of an aryl iodide like 5-iodo-N-phenylpyridin-2-amine into a hypervalent iodine species, such as an aryl-λ³-iodane (ArIL₂), renders the iodine atom strongly electrophilic. princeton.edu These intermediates are not typically isolated but are generated in situ for subsequent reactions. Their reactivity stems from two main processes:
Ligand Exchange: The ligands (L) on the hypervalent iodine center can be exchanged with various nucleophiles.
Reductive Elimination: The Ar-I(L)₂ species can undergo reductive elimination, transferring one of the ligands (L) or the aryl group itself to a substrate, while the iodine is reduced from I(III) back to I(I). princeton.edu
This reactivity allows for a range of oxidative transformations. For instance, hypervalent iodine reagents are routinely used for the oxidation of alcohols, phenols, and carbonyl compounds. nih.govscripps.edu In the context of this compound, oxidation could lead to intramolecular cyclization reactions mediated by the hypervalent iodine center, potentially forming novel heterocyclic systems. For example, hypervalent iodine-mediated radical cyclization is a known method for synthesizing oxa-aza spirocyclic compounds. mdpi.com Phenyliodine(III) bis(trifluoroacetate) (PIFA) is a common reagent used to achieve intramolecular oxidative S-N bond formation in related systems. nih.gov
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). This occurs due to the presence of a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), located on the outermost portion of the halogen atom, opposite to the covalent bond. researchgate.net This positive region can interact favorably with Lewis bases such as nitrogen or oxygen atoms. mdpi.comnih.gov
In this compound, the iodine atom is a potent halogen bond donor. It can form directional interactions with halogen bond acceptors, influencing the compound's solid-state structure, crystal packing, and potentially its reactivity in solution. researchgate.netmdpi.com Studies on analogous 5-iodo-1-arylpyrazoles have demonstrated a wide variety of halogen bonding motifs, including C–I⋯N, C–I⋯O, and C–I⋯π interactions. researchgate.netmdpi.com The strength of these bonds can be significant, acting as a stabilizing force within a crystal lattice. researchgate.net
The key parameters defining a halogen bond are the distance between the iodine and the acceptor atom and the angle of the interaction. A strong halogen bond is characterized by a distance shorter than the sum of the van der Waals radii of the involved atoms and an angle close to 180°. mdpi.com
| Interaction Type | Description | Typical Acceptor Atom/Group | Significance |
|---|---|---|---|
| C–I⋯N | Interaction between the iodine σ-hole and a nitrogen lone pair. | Pyridine (B92270), Amine, Nitrile | Crystal engineering, supramolecular assembly. researchgate.net |
| C–I⋯O | Interaction between the iodine σ-hole and an oxygen lone pair. | Carbonyl, Ether, N-oxide | Directing group in synthesis, materials science. mdpi.comnih.gov |
| C–I⋯π | Interaction between the iodine σ-hole and the π-electron cloud of an aromatic ring. | Aromatic rings | Stabilization of molecular conformations. researchgate.net |
These interactions can influence chemical reactivity by pre-organizing substrates, stabilizing transition states, or altering the electronic properties of the molecule.
The carbon-iodine bond is the most reactive among aryl halides in metal-catalyzed cross-coupling reactions. This makes this compound an excellent substrate for constructing more complex molecules. Palladium-catalyzed reactions are particularly prominent for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. beilstein-journals.orgrsc.org
Key transformations include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a new C-N bond. researchgate.netnih.gov This allows for the introduction of a new amino group at the 5-position of the pyridine ring.
Heck Reaction: Coupling with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to create a C(sp²)-C(sp) bond.
Carbonylative Coupling: The insertion of carbon monoxide (CO) into the C-I bond, followed by reaction with a nucleophile (e.g., an alcohol or amine) to produce esters or amides. researchgate.net
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar'-B(OH)₂ | C-C | Pd(PPh₃)₄, Na₂CO₃ |
| Buchwald-Hartwig Amination | R₂NH | C-N | Pd₂(dba)₃, Xantphos, Cs₂CO₃ beilstein-journals.org |
| Heck Reaction | Alkene (e.g., Styrene) | C-C | Pd(OAc)₂, PPh₃, Et₃N |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | PdCl₂(PPh₃)₂, CuI, Base |
Reactivity at the Pyridine and Amine Moieties
The N-phenylpyridin-2-amine scaffold can act as a bidentate directing group, where both the pyridine nitrogen and the exocyclic amine nitrogen coordinate to a metal center. This chelation facilitates a variety of transformations, often involving C-H activation. rsc.orgnih.govrsc.org
The N-aryl-2-aminopyridine motif is highly effective in directing palladium-catalyzed reactions. nih.govrsc.org The two nitrogen atoms can form a stable five-membered palladacycle intermediate, which brings the catalyst into close proximity to specific C-H bonds on the phenyl ring, enabling their functionalization. researchgate.net
Aminopalladation is a key mechanistic step in many palladium-catalyzed reactions for synthesizing nitrogen heterocycles. uwindsor.ca It involves the intramolecular nucleophilic attack of the nitrogen atom onto a palladium-coordinated alkene. uwindsor.ca This process forms a new C-N bond and a carbon-palladium (C-Pd) bond. The resulting alkyl-palladium intermediate can then undergo various subsequent transformations, such as β-hydride elimination, reductive elimination, or further coupling reactions. uwindsor.camdpi.com For example, aza-Wacker cyclizations involve an intramolecular aminopalladation followed by β-hydride elimination to yield allylic amides. uwindsor.ca
In reactions involving unactivated alkenes, the aminopalladation step can be followed by oxidation of the Pd(II) center to a more reactive Pd(IV) species. mdpi.comrsc.org Subsequent reductive elimination from the Pd(IV) intermediate can then form new C-N or C-O bonds, enabling difunctionalization of the alkene. mdpi.com
The directing ability of the N-phenylpyridin-2-amine scaffold is also exploited in carbonylative reactions. In these processes, carbon monoxide (CO) is incorporated into the molecule, typically through insertion into a metal-carbon bond.
For instance, N-aryl-2-aminopyridines undergo palladium-catalyzed carbonylative intramolecular cyclization to produce 11H-pyrido[2,1-b]quinazolin-11-ones. rsc.orgnih.gov The reaction mechanism involves the pyridine nitrogen acting as a directing group for the palladium catalyst, which facilitates C-H activation on the N-phenyl ring. This is followed by CO insertion and subsequent intramolecular nucleophilic attack by the pyridine nitrogen to complete the cyclization. rsc.org
Another example is the palladium-catalyzed carbonylative acetylation of N-phenylpyridin-2-amine. nih.gov In this reaction, CO acts as the carbonyl source, and a solvent such as N,N-dimethylformamide (DMF) can serve as the methyl source, leading to the formation of N-phenyl-N-(pyridin-2-yl)acetamides. nih.gov
| Reaction Type | Carbonyl Source | Other Reagents | Product Class | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | CO gas | Pd(OAc)₂ | 11H-pyrido[2,1-b]quinazolin-11-ones | rsc.orgnih.gov |
| Carbonylative Acetylation | CO gas | Pd catalyst, DMF (as methyl source) | N-phenyl-N-(pyridin-2-yl)acetamides | nih.gov |
| Carbonylative C-H Activation | Mo(CO)₆ (solid CO source) | Pd(OAc)₂, Norbornene | Polycyclic amides | rsc.orgnih.gov |
Mechanistic Investigations of Reaction Pathways
For transition metal-catalyzed C-H functionalization reactions involving substrates like N-phenylpyridin-2-amine, the initial C-H bond cleavage is often proposed as the rate-determining step. This hypothesis can be investigated using techniques such as deuterium (B1214612) labeling experiments. In related nickel-catalyzed C-H iodination reactions, studies have indicated that the C-H bond cleavage is irreversible and likely the rate-determining step of the catalytic cycle. researchgate.net This principle is often extended to similar palladium-catalyzed systems where the formation of the palladacycle via C-H activation is the crucial, and often slowest, part of the process. nih.govresearchgate.net
A reaction intermediate is a chemical species that is formed in one step of a reaction mechanism and consumed in a subsequent step. khanacademy.orgyoutube.com The detection, isolation, or characterization of these transient species provides direct evidence for a proposed reaction pathway.
In the palladium-catalyzed reactions of N-aryl-2-aminopyridines, several key intermediates have been proposed and, in some instances, identified. The reaction is understood to proceed through a series of intermediates following the initial C-H activation: nih.gov
Intermediate A : A six-membered palladacycle dimer formed after the initial C-H activation. nih.gov The isolation of this type of palladium intermediate has been successfully achieved, lending strong support to the proposed mechanism. nih.gov
Intermediate B : A Pd(IV) species, which is formed after a carboxylate-assisted oxidative addition to the palladium center. nih.gov
Intermediate C : An ortho-arylated product that is formed after the reductive elimination from the Pd(IV) intermediate. This species then undergoes a final intramolecular acylation to yield the phenanthridinone product. nih.gov
Catalysts and additives play essential roles in directing the course and efficiency of chemical reactions involving this compound.
Catalyst : Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used catalyst. Its primary function is to enable the C-H activation process by forming the key palladacycle intermediate. nih.gov The interaction between the palladium center and the directing group (the pyridyl nitrogen) is fundamental to the catalyst's effectiveness and selectivity. nih.gov
Additives : Various additives are often required to facilitate specific steps in the catalytic cycle.
Oxidants : In cross-dehydrogenative couplings, an oxidant is necessary to complete the catalytic cycle. In other reactions, such as the synthesis of certain phenanthridinones, oxidants like benzoquinone (BQ) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) may be used. nih.gov
Silver Salts : Silver salts, such as silver(I) oxide (Ag₂O), can act as co-oxidants or halide scavengers. In the synthesis of phenanthridinones, Ag(I) assists in the reductive elimination step from the Pd(IV) intermediate. nih.gov
Carbon Monoxide Source : For carbonylative cyclization reactions, a source of carbon monoxide is essential. This can be introduced as CO gas or from a solid CO surrogate like molybdenum hexacarbonyl (Mo(CO)₆). nih.gov
Advanced Spectroscopic and Structural Characterization of 5 Iodo N Phenylpyridin 2 Amine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-iodo-N-phenylpyridin-2-amine, a combination of one-dimensional (¹H and ¹³C) and advanced NMR techniques offers a complete picture of its molecular architecture. While specific spectral data for this compound is available from commercial suppliers, a detailed analysis can be extrapolated from its close analog, 2-amino-5-iodopyridine (B21400), providing a foundational understanding of the core pyridine (B92270) structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
¹H NMR spectroscopy provides information on the chemical environment and coupling interactions of protons within a molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine ring and the phenyl ring.
The protons of the pyridine ring in the analog 2-amino-5-iodopyridine exhibit a characteristic splitting pattern. The introduction of the N-phenyl group in this compound would lead to predictable shifts in these signals due to changes in the electronic environment. The electron-withdrawing nature of the phenyl group would likely cause a downfield shift for the remaining pyridine protons. Furthermore, the protons of the phenyl group itself will give rise to a set of signals in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The splitting pattern of these signals will depend on the substitution pattern of the phenyl ring, but for an unsubstituted phenyl group, a complex multiplet is expected.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine H-3 | 6.5 - 7.0 | Doublet |
| Pyridine H-4 | 7.5 - 8.0 | Doublet of Doublets |
| Pyridine H-6 | 8.0 - 8.5 | Doublet |
| Phenyl H (ortho, meta, para) | 7.0 - 7.6 | Multiplet |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In the case of this compound, distinct signals are expected for each unique carbon atom in both the pyridine and phenyl rings.
The spectrum of 2-amino-5-iodopyridine shows characteristic signals for the five carbon atoms of the pyridine ring. The carbon atom bonded to the iodine (C-5) is expected to be significantly shielded due to the heavy atom effect. The introduction of the N-phenyl group will influence the chemical shifts of the pyridine carbons, particularly C-2, which is directly attached to the nitrogen atom. The carbons of the phenyl ring will also produce a set of signals in the aromatic region, typically between 110 and 150 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine C-2 | 155 - 160 |
| Pyridine C-3 | 110 - 115 |
| Pyridine C-4 | 145 - 150 |
| Pyridine C-5 | 80 - 85 |
| Pyridine C-6 | 150 - 155 |
| Phenyl C (ipso) | 140 - 145 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Advanced NMR Techniques for Structural Elucidation
To unambiguously assign all proton and carbon signals and to further confirm the structure of this compound, a suite of advanced two-dimensional (2D) NMR experiments can be employed.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be instrumental in assigning the protons on the pyridine and phenyl rings by tracing the connectivity between them.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals based on the previously assigned proton signals.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule, for example, the relative orientation of the phenyl and pyridine rings.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. These techniques are complementary and offer a comprehensive vibrational profile of this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the compound, with specific peaks corresponding to different functional groups and vibrational modes.
For this compound, the FT-IR spectrum is expected to exhibit several characteristic absorption bands. The N-H stretching vibration of the secondary amine is a key feature, typically appearing as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings will be observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. The C-I stretching vibration, while typically weak, may be observed in the far-infrared region around 500-600 cm⁻¹.
Table 3: Characteristic FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C=C / C=N | Stretch | 1400 - 1600 |
| C-N | Stretch | 1250 - 1350 |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light by a molecule. Raman spectroscopy is particularly sensitive to vibrations that involve a change in the polarizability of the molecule.
In the FT-Raman spectrum of this compound, the symmetric vibrations of the aromatic rings are expected to be particularly strong. The C=C stretching vibrations of the pyridine and phenyl rings will be prominent. The C-I stretching vibration, which may be weak in the FT-IR spectrum, is often more intense in the Raman spectrum due to the high polarizability of the iodine atom. The N-H stretching vibration, while observable, is typically weaker in the Raman spectrum compared to the FT-IR spectrum. This complementary nature of FT-IR and FT-Raman spectroscopy allows for a more complete vibrational analysis of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic systems like this compound, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* and n → π* electronic transitions. The spectrum of this compound is expected to be influenced by the electronic properties of the pyridine ring, the phenyl substituent, the amino bridge, and the iodo group.
Research on analogous compounds such as 2-N-phenylamino-methyl-nitro-pyridine isomers reveals broad absorption contours spanning the 200–600 nm wavelength region. nih.gov These are attributed to electronic transitions within the π-system of the pyridine ring and charge-transfer interactions between substituents and the aromatic system. nih.gov For 2-aminopyridine (B139424) derivatives, absorption bands are typically observed that correspond to π → π* electronic excitations. nih.gov
The UV-Vis spectrum of this compound can be predicted by considering the contributions of its constituent parts. The 2-aminopyridine core exhibits characteristic absorptions, and the introduction of a phenyl group at the amino nitrogen and an iodine atom at the 5-position of the pyridine ring will induce shifts in these absorption maxima (λmax). The phenyl group extends the π-conjugation, which typically results in a bathochromic (red) shift of the π → π* transitions. The iodine atom, being a heavy halogen, can also influence the electronic transitions through its electronic and steric effects.
Based on data from related aminopyridine derivatives, the expected UV-Vis absorption data for this compound in a non-polar solvent like hexane (B92381) are summarized in the table below.
| Transition | Expected λmax (nm) | Associated Moiety |
|---|---|---|
| π → π | ~280 - 350 | Phenyl-pyridin-amine conjugated system |
| n → π | ~350 - 400 | Lone pair on Nitrogen atoms |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₁₁H₉IN₂), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Given the presence of a single nitrogen atom, the molecular ion peak will be an odd number, adhering to the nitrogen rule.
The fragmentation pattern of this compound under electron ionization (EI) would likely be dominated by several key cleavage pathways characteristic of aromatic amines and halogenated compounds. Aliphatic amines are known to undergo α-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.orgmiamioh.eduyoutube.com For aromatic amines, fragmentation can be more complex, often involving the loss of substituents from the aromatic ring.
The mass spectrum of the analog 2-amino-5-iodopyridine shows a prominent molecular ion peak at m/z 220. nih.gov Building on this, the fragmentation of this compound is anticipated to involve:
Loss of an iodine radical (I•): This is a common fragmentation pathway for iodo-substituted aromatic compounds, leading to a significant peak at [M - 127]⁺.
Cleavage of the C-N bond: The bond between the pyridine ring and the amino nitrogen or the bond between the amino nitrogen and the phenyl ring could cleave.
Loss of HCN: A characteristic fragmentation of pyridine rings, leading to a peak at [M - 27]⁺ or from subsequent fragment ions.
A table of predicted major fragments for this compound is presented below.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 296 | [C₁₁H₉IN₂]⁺ | Molecular Ion (M⁺) |
| 169 | [C₁₁H₉N₂]⁺ | Loss of •I |
| 168 | [C₁₁H₈N₂]⁺• | Loss of HI |
| 93 | [C₅H₄IN]⁺• | Cleavage of N-phenyl bond |
| 77 | [C₆H₅]⁺ | Phenyl cation |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular geometry, conformation, and intermolecular interactions. While a crystal structure for this compound is not publicly available, extensive data from analogous structures, such as salts of 2-amino-5-iodopyridinium and other halopyridines, allow for a detailed prediction of its solid-state characteristics. nih.gov
The molecular geometry of this compound is expected to feature a nearly planar pyridine ring. The Valence Shell Electron Pair Repulsion (VSEPR) theory predicts specific geometries for atoms based on the repulsion of electron pairs in the valence shell of the central atom. libretexts.orgpressbooks.pub The conformation of the molecule will be largely defined by the torsion angle between the planes of the pyridine and phenyl rings. In related N-phenylpyridine structures, this dihedral angle is influenced by steric hindrance and electronic effects of the substituents. For instance, in 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine derivatives, the planarity of the molecule is a key structural feature. nih.gov
The bond lengths and angles are anticipated to be consistent with those observed in similar structures. The C-I bond length will be a key parameter, as will the C-N bonds of the amino bridge. The table below presents expected bond lengths and angles based on data from analogous crystal structures.
| Parameter | Expected Value | Comment |
|---|---|---|
| C-I Bond Length | ~2.10 Å | Typical for iodo-aromatic compounds. |
| Pyridine C-N Bond Length | ~1.34 Å | Characteristic of C-N bonds within a pyridine ring. |
| Amino C-N Bond Length | ~1.38 Å | Partial double bond character due to resonance. |
| Phenyl-Pyridine Torsion Angle | Variable | Dependent on crystal packing and steric effects. |
Intermolecular interactions are crucial in dictating the packing of molecules in the crystal lattice. For this compound, both hydrogen bonding and halogen bonding are expected to be significant.
Hydrogen Bonding: The secondary amine group (N-H) is a potent hydrogen bond donor. It is highly probable that it will form intermolecular N-H···N hydrogen bonds with the nitrogen atom of the pyridine ring of an adjacent molecule. This type of interaction is a common and robust supramolecular synthon in aminopyridine chemistry, often leading to the formation of chains or dimeric structures. nih.govmdpi.comresearchgate.net
Halogen Bonding: The iodine atom at the 5-position of the pyridine ring is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. ju.edu.joacs.org In the crystal structure of this compound, the iodine atom could form C-I···N or C-I···π interactions with neighboring molecules. Studies on halopyridine complexes have demonstrated the prevalence and strength of such interactions. nih.govacs.orgnih.gov
The following table summarizes the key intermolecular interactions expected in the crystal structure of this compound.
| Interaction Type | Donor | Acceptor | Typical Distance |
|---|---|---|---|
| Hydrogen Bond | N-H (amino) | N (pyridine) | ~2.9 - 3.2 Å (N···N) |
| Halogen Bond | C-I | N (pyridine) or π-system (phenyl) | Shorter than sum of van der Waals radii (~3.5 Å for I···N) |
| π-π Stacking | Pyridine/Phenyl rings | Pyridine/Phenyl rings | ~3.3 - 3.8 Å |
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit different physical properties, such as solubility, melting point, and stability. While no specific studies on the polymorphism of this compound have been reported, the potential for its existence is high.
The conformational flexibility of the N-phenyl bond, coupled with the presence of multiple sites for hydrogen and halogen bonding, creates opportunities for different packing arrangements. For example, two polymorphs of a dipodal thiopyridine ligand were isolated from the same solution, differing in their intermolecular interactions and thermodynamic stability. mdpi.com One form was dominated by hydrogen bonds, while the other was stabilized by van der Waals interactions. mdpi.com Similarly, the reaction of 4-aminopyridine (B3432731) with IBr was found to produce two different polymorphs. acs.org It is plausible that this compound could exhibit polymorphism driven by variations in the hydrogen and halogen bonding networks, leading to different supramolecular architectures.
Computational and Theoretical Studies on 5 Iodo N Phenylpyridin 2 Amine
Quantum Mechanical (QM) Calculations
Currently, there is no available data from specific Ab Initio or Density Functional Theory (DFT) calculations performed on 5-iodo-N-phenylpyridin-2-amine.
No published studies utilizing Ab Initio methods to analyze this compound were found.
There is no specific literature detailing DFT calculations for this compound.
Optimized geometric parameters (bond lengths, bond angles) and calculated vibrational frequencies for this compound are not available in the current body of scientific literature.
Molecular Orbital Analysis
A detailed molecular orbital analysis of this compound has not been reported.
Data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for this compound is not available.
Calculated reactivity indices such as electronegativity, chemical hardness, and global softness for this compound have not been documented in scientific publications.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution around a molecule and predict its reactive sites. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of high electron density, which are prone to electrophilic attack, while blue signifies areas of low electron density, susceptible to nucleophilic attack. Green and yellow represent regions of intermediate electrostatic potential.
For this compound, the MEP map would likely show a region of high electron density (red) around the nitrogen atom of the pyridine (B92270) ring and the amine group, indicating their nucleophilic character. The iodine atom, being electronegative, would also influence the electrostatic potential, creating a region of negative potential. Conversely, the hydrogen atoms of the amine group and the phenyl ring would exhibit positive electrostatic potential (blue), highlighting their electrophilic character. The phenyl and pyridine rings themselves would display a distribution of potentials, reflecting the delocalization of π-electrons.
Electronic Properties and Donor-Acceptor Characteristics
The electronic properties of this compound are characterized by the interplay of its constituent functional groups. The phenyl group and the pyridine ring are π-conjugated systems, while the amine group acts as an electron donor and the iodine atom as an electron-withdrawing group.
The donor-acceptor characteristics of a molecule can be understood by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.
Reaction Pathway and Transition State Calculations
Computational studies on reaction pathways and transition states can elucidate the mechanisms of chemical reactions involving this compound. These calculations can map out the energy profile of a reaction, identifying the reactants, products, intermediates, and transition states.
These calculations often employ methods like Density Functional Theory (DFT) to provide a detailed understanding of the bond-breaking and bond-forming processes at a molecular level. The insights gained from these studies are invaluable for predicting the reactivity of this compound and for designing new synthetic routes.
Conclusion and Future Research Directions
Summary of Current Research Status
Currently, 5-iodo-N-phenylpyridin-2-amine is primarily recognized as a chemical building block. Its significance is derived from its membership in the broader class of 2-aminopyridines, which are key structural components in a wide array of bioactive natural products, pharmaceuticals, and organic materials. researchgate.net The literature contains extensive research on the synthesis and application of substituted pyridines and aminopyridines in general. researchgate.netcofc.edu However, dedicated studies focusing specifically on the synthesis, reactivity, and application of this compound are not extensively documented in peer-reviewed literature. Its existence is noted in chemical supplier databases, which provide basic physical and spectral data. bldpharm.com The research landscape suggests that its value is currently realized as an intermediate, with its constituent parts—the 2-aminopyridine (B139424) scaffold and the iodo-substituent—offering versatile handles for further chemical modification.
Emerging Synthetic Strategies for Iodinated Pyridinamines
The synthesis of iodinated pyridinamines like this compound can be approached through several modern synthetic strategies. These methods often focus on efficiency, atom economy, and the use of environmentally benign reagents.
Direct Iodination: One common route involves the direct iodination of an N-phenylpyridin-2-amine precursor. Modern methods utilize mild and efficient iodinating agents. For instance, a method for synthesizing 2-amino-5-iodopyridine (B21400) involves dissolving 2-aminopyridine in water and adding iodine in batches, followed by an oxidizing agent like hydrogen peroxide. google.com This approach avoids harsh conditions and can produce high yields.
Metal-Catalyzed N-Arylation: Alternatively, the synthesis can proceed via a cross-coupling reaction between 2-amino-5-iodopyridine and a phenylating agent. Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and would be a viable strategy.
Iodine-Mediated Multi-Component Reactions: There is a growing interest in using molecular iodine as an eco-friendly catalyst for synthesizing complex heterocyclic systems. researchgate.netnih.govrsc.org Future strategies could involve a one-pot synthesis where the aminopyridine skeleton is formed and iodinated in a single sequence, potentially involving a multi-component reaction with aniline (B41778) or its precursors. A patent describes a method for producing 2-amino-3-iodo-5-bromopyridine using potassium iodate (B108269) (KIO₃) and potassium iodide (KI) as the iodinating reagents, which offers high purity and recyclability of the filtrate. google.com
| Synthetic Strategy | Precursors | Key Reagents/Catalysts | Potential Advantages |
| Direct Iodination | N-phenylpyridin-2-amine | I₂, H₂O₂, NIS | Atom economy, potentially green conditions |
| Buchwald-Hartwig Amination | 2-amino-5-iodopyridine, Benzeneboronic acid or Aniline | Palladium catalyst, Ligand, Base | High functional group tolerance, well-established |
| Halogen Exchange | 5-bromo-N-phenylpyridin-2-amine | NaI, CuI catalyst | Access from more common bromo-precursors |
| Iodine-Catalyzed Cyclization | Anilines, Pyridine (B92270) precursors | Molecular Iodine (I₂) | Mild conditions, cost-effective catalyst |
Advanced Characterization Techniques for Structural Elucidation
The definitive structural confirmation of this compound and its derivatives relies on a suite of advanced spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive NMR analysis, including 1D (¹H, ¹³C) and 2D techniques (COSY, HSQC, HMBC), is essential for mapping the proton and carbon environments and confirming connectivity.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition of the molecule.
X-Ray Crystallography: For unambiguous structural proof, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state, as has been used for characterizing similar pyridine derivatives. dntb.gov.ua
Infrared (IR) and UV-Vis Spectroscopy: FT-IR spectroscopy is used to identify key functional groups, such as the N-H stretching of the secondary amine. rsc.org UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system.
| Technique | Information Obtained | Relevance |
| ¹H & ¹³C NMR | Chemical environment of H and C atoms | Confirms basic structure and purity |
| 2D NMR (HSQC, HMBC) | C-H and long-range C-H correlations | Unambiguous assignment of all signals |
| High-Resolution MS | Exact molecular weight and formula | Confirms elemental composition |
| Single-Crystal X-ray | 3D molecular structure, bond lengths/angles | Absolute structural proof |
| FT-IR Spectroscopy | Presence of functional groups (e.g., N-H) | Functional group verification |
Unexplored Reactivity Pathways and Mechanistic Insights
The bifunctional nature of this compound, with its reactive C-I bond and secondary amine, opens avenues for diverse and unexplored chemical transformations.
Cross-Coupling Reactions: The carbon-iodine bond is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Stille couplings. nih.gov This allows for the introduction of various aryl, alkynyl, or vinyl substituents at the 5-position of the pyridine ring, enabling the synthesis of a vast library of complex derivatives.
C-H Functionalization: Recent advances in transition-metal-catalyzed C-H activation could be applied to functionalize the phenyl ring or the pyridine core directly, offering alternative pathways to elaborate the molecular structure. researchgate.net
Cyclization Reactions: The 2-amino group is well-positioned for intramolecular cyclization reactions. For example, reaction with appropriate reagents could lead to the formation of fused heterocyclic systems like imidazo[1,2-a]pyridines, which are known for their pharmacological significance. researchgate.netrsc.org
N-N Bond Formation: The N-phenylpyridin-2-amine scaffold can undergo dehydrogenative coupling to form N-N bonds, leading to hydrazine (B178648) analogs, a transformation that has been explored using electrochemical methods for related compounds. mdpi.com
Mechanistic studies, likely involving Density Functional Theory (DFT) calculations, could provide deep insights into the regioselectivity and reaction kinetics of these transformations, guiding the development of novel synthetic protocols. rsc.org
Potential for Novel Applications in Materials Science and Chemical Biology
The structural motifs within this compound suggest significant potential for applications in both materials science and chemical biology.
Medicinal Chemistry: The 2-aminopyridine core is a well-established pharmacophore found in numerous drugs. The ability to easily modify the 5-position via the iodo-substituent makes this compound an attractive scaffold for generating libraries of potential drug candidates. For instance, related aminopyridine derivatives have been investigated as tyrosine kinase inhibitors for cancer therapy and as agents for treating autoimmune and inflammatory diseases. google.com
Materials Science: Pyridine derivatives are widely used as ligands in coordination chemistry and can form complexes with various transition metals. rsc.org The resulting metal complexes could exhibit interesting photophysical properties for applications in organic light-emitting diodes (OLEDs) or as catalysts. Polymers incorporating this moiety could be developed for applications as ion-exchange resins or heat-resistant materials. cofc.edu
Chemical Biology: The aminopyridine scaffold can exhibit fluorescence. mdpi.com By coupling this molecule to biomolecules via its reactive handles, it could be developed into a fluorescent probe for "click and probing" applications in biological imaging and assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
